molecular formula C14H20Br2 B068364 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene CAS No. 190779-61-4

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Cat. No.: B068364
CAS No.: 190779-61-4
M. Wt: 348.12 g/mol
InChI Key: HPICIYNHRQVDCM-UHFFFAOYSA-N
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Description

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an organic compound characterized by the presence of two bromomethyl groups and three ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene typically involves the bromination of 1,3,5-triethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

    Biological Studies: Utilized in the study of biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.

    2,4-Bis(chloromethyl)-1,3,5-triethylbenzene: Chlorine atoms replace the bromine atoms.

    2,4-Bis(bromomethyl)-1,3,5-triethylbenzene derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both bromomethyl and ethyl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,4-bis(bromomethyl)-1,3,5-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICIYNHRQVDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1CBr)CC)CBr)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447850
Record name 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190779-61-4
Record name 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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